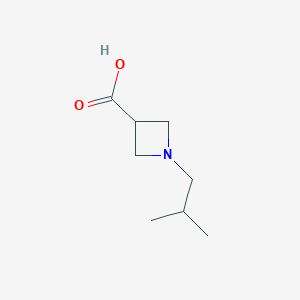

1-(2-methylpropyl)azetidine-3-carboxylic acid

Description

Significance of Four-Membered Nitrogen Heterocycles as Conformationally Constrained Systems

Four-membered nitrogen heterocycles, known as azetidines, are foundational scaffolds in modern drug discovery and organic synthesis. rsc.org Their significance is largely derived from the considerable ring strain inherent in the four-membered ring, which imparts unique reactivity. rsc.org While more stable and easier to handle than their three-membered aziridine (B145994) counterparts, azetidines are reactive enough to participate in unique chemical transformations. rsc.org

A key feature of the azetidine (B1206935) ring is its role in creating conformationally restricted molecules. nih.gov By incorporating an azetidine moiety, chemists can introduce a significant degree of rigidity into a larger molecule. This conformational constraint is highly valuable in medicinal chemistry, as it can lock a drug molecule into a specific three-dimensional shape that is optimal for binding to a biological target, such as an enzyme or receptor. Azetidine carboxylic acids, for instance, serve as constrained analogues of natural amino acids like β-proline, making them valuable tools for designing peptides with enhanced stability or specific folding patterns. nih.gov The defined spatial arrangement of substituents on the azetidine ring allows for precise control over a molecule's topography, which is a critical factor in optimizing pharmacological activity.

Historical Context and Evolution of Synthetic Strategies for Azetidine-3-Carboxylic Acid Scaffolds

The synthesis of azetidines has historically been challenging due to the ring strain associated with the four-membered structure. nih.gov Early methods often suffered from low yields or required harsh reaction conditions. However, significant advances have expanded the synthetic chemist's toolkit for accessing these valuable scaffolds.

Key synthetic strategies that have evolved over time include:

Intramolecular Cyclization: Many modern syntheses rely on the intramolecular cyclization of a linear precursor. A common approach involves the use of a 1,3-propanediol (B51772) derivative which is converted into a species with two leaving groups (e.g., bis-triflates) and then reacted with a primary amine. organic-chemistry.org Palladium-catalyzed intramolecular amination of unactivated C-H bonds has also emerged as a powerful method for forming the azetidine ring. organic-chemistry.org

Ring Transformation Reactions: Another effective strategy involves the transformation of other heterocyclic systems. For example, the thermal isomerization of substituted aziridines can be used to produce azetidine-3-carboxylic acid derivatives. rsc.orgresearchgate.net This method leverages the kinetic favorability of aziridine formation, followed by a thermodynamically driven rearrangement to the more stable azetidine ring. researchgate.net

Cycloaddition Reactions: [2+2] cycloaddition reactions provide a direct route to the azetidine core, although their application can be substrate-dependent. rsc.orgorganic-chemistry.org

Modern Catalytic Methods: More recently, gold-catalyzed intermolecular oxidation of alkynes has been developed as a flexible route to chiral azetidin-3-ones, which are versatile precursors to azetidine-3-carboxylic acids and other derivatives. nih.gov These advanced methods often offer greater stereocontrol and functional group tolerance. acs.org

The development of protecting group strategies, such as the use of N-Boc (tert-butyloxycarbonyl), has also been crucial, enabling selective reactions and the synthesis of complex, functionalized azetidines. nih.govnih.gov

Scope and Focus of Research on N-Substituted Azetidine-3-Carboxylic Acids, including 1-(2-Methylpropyl)azetidine-3-carboxylic Acid Analogues

Research into azetidine-3-carboxylic acids has largely focused on the synthesis and application of N-substituted derivatives. The nitrogen atom of the azetidine ring provides a convenient handle for introducing a wide variety of substituents, which allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

The broader research scope for N-substituted analogues is extensive and includes:

Medicinal Chemistry: N-substituted azetidines are widely investigated as potential therapeutic agents. For example, various N-alkylated derivatives have been synthesized and evaluated as inhibitors of the gamma-aminobutyric acid (GABA) transporters GAT-1 and GAT-3, making them of interest for neurological disorders. nih.gov Other studies have incorporated the azetidine scaffold into more complex molecules to develop potent inhibitors for targets like STAT3 in cancer therapy. acs.org

Peptide and Foldamer Chemistry: N-substituted 3-aminoazetidine-3-carboxylic acids are used as building blocks to create peptides with predictable three-dimensional structures (foldamers). researchgate.net The substitution on the nitrogen atom can influence the conformational preferences of the peptide backbone, sometimes stabilizing specific secondary structures like β-turns. researchgate.net

Chemical Biology: These compounds are used as tools to probe biological systems. By mimicking natural amino acids, they can be incorporated into peptides to study enzyme mechanisms and protein interactions, providing valuable insights into cellular processes. chemimpex.com

Overview of Research Trajectories in Azetidine-3-Carboxylic Acid Chemistry

The chemistry of azetidine-3-carboxylic acid is advancing along several key trajectories. A primary focus remains on the development of novel and efficient synthetic methods that provide access to a diverse range of derivatives with high stereochemical control. rsc.orgacs.org

Another major research direction is the continued exploration of these compounds in drug discovery. The azetidine scaffold is increasingly recognized as a "privileged" structure in medicinal chemistry, offering attractive physicochemical properties such as improved solubility and metabolic stability compared to more traditional ring systems. nih.gov Current research involves incorporating the azetidine-3-carboxylic acid motif into molecules targeting a wide array of diseases. acs.orgchemimpex.com

Furthermore, there is growing interest in using these constrained amino acid analogues in the field of protein engineering and materials science. By embedding these unique building blocks into peptides and polymers, researchers aim to create novel biomaterials with enhanced stability, specific folding properties, and tailored biological functions. researchgate.netchemimpex.com The ability of the N-substituent to modulate the conformational behavior of these molecules is a key area of ongoing investigation. nih.gov

Detailed Research Findings & Data Tables

While specific peer-reviewed studies on the biological activity or detailed synthesis of 1-(2-methylpropyl)azetidine-3-carboxylic acid are scarce in publicly available literature, its fundamental chemical properties can be sourced from chemical databases. uni.lu The compound serves as a representative example of a simple N-alkyl azetidine-3-carboxylic acid.

Physicochemical Properties of 1-(2-Methylpropyl)azetidine-3-carboxylic acid

The following table summarizes the key computed and identified properties of the target compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H15NO2 | PubChem uni.lu |

| Molecular Weight | 157.21 g/mol | PubChem uni.lu |

| InChIKey | NWSZTVOWVMKPDB-UHFFFAOYSA-N | PubChem uni.lu |

| SMILES | CC(C)CN1CC(C1)C(=O)O | PubChem uni.lu |

| Predicted XlogP | -1.4 | PubChem uni.lu |

Research Context of N-Alkyl Azetidine-3-Carboxylic Acid Analogues

Research on close analogues provides insight into the potential applications and chemical behavior of 1-(2-methylpropyl)azetidine-3-carboxylic acid. A notable area of study is their use as conformationally constrained mimics of neurotransmitters. For instance, a 2010 study in the European Journal of Medicinal Chemistry explored a series of N-alkylated azetidine derivatives as GABA uptake inhibitors. The study demonstrated that the nature of the N-substituent is critical for biological activity at both GAT-1 and GAT-3 transporters. nih.gov

The table below presents data for a representative compound from that study, highlighting how N-substitution is a key variable in modulating biological activity.

| Compound Name | N-Substituent | Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | -CH2CH2OC(C6H4OCH3)3 | GAT-3 | 15.3 ± 4.5 µM | nih.gov |

This data underscores the research trajectory of using the azetidine-3-carboxylic acid scaffold as a core structure and modifying the N-substituent to achieve specific biological effects. While the isobutyl group of 1-(2-methylpropyl)azetidine-3-carboxylic acid is much simpler than the substituent shown above, its synthesis would follow established principles of N-alkylation of the parent azetidine-3-carboxylic acid ester, typically via reductive amination or reaction with an isobutyl halide, followed by ester hydrolysis.

Strategies for Azetidine Ring Construction

The synthesis of azetidines has seen significant advancements, with various strategies being developed to create this strained heterocyclic system. rsc.org These methods primarily include intramolecular cyclization approaches, where a linear precursor is induced to form the four-membered ring, and to a lesser extent, ring contraction methodologies. rsc.orgmagtech.com.cn

Intramolecular Cyclization Approaches

Intramolecular cyclization is the most common and versatile strategy for forming the azetidine ring. acs.org These reactions typically involve the formation of a carbon-nitrogen bond through the nucleophilic attack of a nitrogen atom on an electrophilic carbon center within the same molecule. nih.gov This approach encompasses several distinct methods, including anionic alkylations, Mitsunobu reactions, and base-promoted cyclizations.

Anionic intramolecular alkylation is a foundational method for azetidine synthesis, relying on a classic SN2 reaction. nih.gov In this approach, a γ-amino compound containing a suitable leaving group (e.g., halide, mesylate, or tosylate) at the γ-position is treated with a base. nih.govrsc.org The base deprotonates the amine, generating a nitrogen anion that subsequently displaces the leaving group to form the azetidine ring. rsc.org

The choice of base is critical to the success of this reaction, as the nitrogen's nucleophilicity can be reduced by electron-withdrawing substituents, necessitating the use of a strong base like lithium hexamethyldisilazide (LiHMDS). rsc.org For example, the intramolecular cyclization of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine derivatives requires a strong base to overcome the reduced nucleophilicity of the nitrogen atom due to the electron-withdrawing trifluoromethyl group. rsc.org

A practical synthesis of azetidine-3-carboxylic acid has been reported starting from diethyl bis(hydroxymethyl)malonate. tandfonline.comwipo.intgoogle.com This process involves converting the diol to a bistriflate, followed by cyclization with benzylamine to form the protected azetidine ring in high yield. tandfonline.com

| Precursor Type | Base | Leaving Group | Key Feature |

| γ-Amino Halide | Strong Base (e.g., LiHMDS) | Halogen (Cl, Br) | Overcomes reduced nitrogen nucleophilicity rsc.org |

| γ-Amino Alcohol Derivative | Amine (e.g., Benzylamine) | Triflate | High yield ring formation for carboxylic acid precursor tandfonline.com |

| Picolinamide (PA) Protected Amines | Palladium Catalyst | N/A (C-H Amination) | Enables cyclization onto unactivated C-H bonds organic-chemistry.org |

The Mitsunobu reaction offers a powerful method for achieving intramolecular cyclization to form azetidines under mild conditions. wikipedia.org This reaction converts a γ-amino alcohol into an azetidine by activating the hydroxyl group with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgrsc.org

The reaction proceeds through the formation of a phosphonium intermediate, which activates the alcohol's oxygen atom, turning it into a good leaving group. organic-chemistry.org The nitrogen nucleophile within the same molecule then attacks the activated carbon center, displacing the phosphine oxide and closing the four-membered ring with a clean inversion of stereochemistry at the carbon center. wikipedia.orgrsc.orgorganic-chemistry.org

This method has been successfully employed in the synthesis of complex molecules. For instance, a key step in the enantioselective synthesis of penaresidin (B1208786) B involved an intramolecular Mitsunobu reaction to assemble the core azetidine structure, proceeding smoothly with a 75% yield. rsc.org

Typical Mitsunobu Reaction Components for Azetidine Synthesis:

Substrate: A molecule containing both an alcohol and a nitrogen nucleophile (e.g., a protected amine or sulfonamide) in a 1,3-relationship.

Reagents:

Triphenylphosphine (PPh3)

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

Solvent: Anhydrous THF or other suitable aprotic solvents. wikipedia.org

Base-promoted cyclization of amino esters is another effective strategy for constructing the azetidine-3-carboxylic acid framework. De Kimpe and co-workers developed a method involving the base-promoted cyclization of dibromo amino esters. rsc.org This reaction can yield either aziridines as the kinetically favored product or azetidines as the thermodynamically favored product. rsc.orgacs.org The initially formed aziridine can be converted to the more stable azetidine ring through thermal isomerization, for example, by refluxing in DMSO. rsc.orgacs.org This route provides access to functionalized derivatives such as 3-bromo-3-azetidinecarboxylic acid esters, which are useful for further chemical modifications. acs.org

Another approach involves the aza-Michael addition of amines to α,β-unsaturated esters. The use of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is beneficial in these reactions as it can prevent unwanted side reactions like ester group cleavage that might be caused by other strong bases. nih.gov

Cycloisomerization has emerged as a modern and efficient strategy for constructing azetidine rings. researchgate.netacs.org This method involves the rearrangement of a linear substrate, often catalyzed by a transition metal, to form the cyclic product without the loss of any atoms. researchgate.net These reactions are prized for their atom economy and ability to build molecular complexity rapidly.

Recent developments have showcased metal hydride hydrogen atom transfer/radical polar crossover pathways for the synthesis of polysubstituted azetidines. researchgate.netacs.org This strategy is noted for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.netacs.org Additionally, copper(I)-catalyzed cascades involving a tandfonline.comacs.org-rearrangement and 4π-electrocyclization of O-propargylic oximes have been developed to produce azetidine nitrones, which are versatile synthetic intermediates. acs.org

| Catalysis Type | Substrate Type | Key Transformation | Advantages |

| Metal Hydride H-Atom Transfer | Unsaturated Amines | Radical Polar Crossover | Mild conditions, broad scope researchgate.netacs.org |

| Copper(I) Catalysis | O-propargylic Oximes | tandfonline.comacs.org-Rearrangement & 4π-Electrocyclization | Access to functionalized azetidine nitrones acs.org |

| Palladium(II) Catalysis | Picolinamide-protected amines | Intramolecular γ-C(sp³)–H Amination | High functional group tolerance rsc.org |

Ring Contraction Methodologies

While less common than cyclization, ring contraction provides an alternative pathway to the azetidine core. magtech.com.cn This strategy involves the rearrangement of a larger, more easily synthesized five-membered ring, such as a pyrrolidinone, into the more strained four-membered azetidine system. rsc.orgnih.gov

A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgnih.gov In this process, a nucleophile (such as an alcohol or aniline) adds to the amide carbonyl group, triggering a rearrangement that involves the cleavage of a C-N bond and subsequent intramolecular SN2 displacement of the bromide by the resulting nitrogen anion. rsc.org This method, often performed in the presence of a base like potassium carbonate, efficiently yields α-carbonylated N-sulfonylazetidines. acs.orgorganic-chemistry.orgnih.gov

Cycloaddition Reactions for Azetidine Construction

Cycloaddition reactions are among the most powerful and convergent methods for the construction of cyclic compounds, including azetidines. These reactions involve the direct combination of two or more unsaturated molecules to form a cyclic adduct.

The Aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient method for the synthesis of functionalized azetidines. This reaction is typically initiated by the photoexcitation of the imine to its triplet state, which then adds to the alkene in a stepwise manner to form the azetidine ring.

Recent advances in this area have focused on the use of visible-light photocatalysis to promote the reaction under milder conditions. The use of photosensitizers allows for the generation of the reactive triplet state of the imine using lower energy light, which can improve the substrate scope and functional group tolerance of the reaction.

Azomethine ylides are versatile 1,3-dipoles that are commonly used in [3+2] cycloaddition reactions to form five-membered rings. However, their application in [3+1] cycloadditions for the synthesis of azetidines is also known. In this approach, an azomethine ylide reacts with a one-atom component, such as an isocyanide, to form the four-membered ring.

This reaction provides a convergent route to highly substituted azetidines. The azomethine ylides are typically generated in situ from the thermal or photochemical ring-opening of aziridines. The subsequent cycloaddition with an isocyanide proceeds to give the corresponding azetidine derivative.

Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex molecules, and the construction of the azetidine ring is no exception. Metal-catalyzed reactions often proceed with high efficiency and selectivity under mild conditions.

A variety of metal catalysts have been employed for the synthesis of azetidines, with palladium and tantalum being notable examples. Palladium-catalyzed intramolecular C-H amination reactions have been developed to form the azetidine ring from acyclic precursors. Tantalum-based catalysts have been utilized in hydroaminoalkylation reactions to construct the azetidine skeleton. nih.gov These methods provide access to a diverse range of functionalized azetidines and highlight the versatility of metal catalysis in heterocyclic synthesis. nih.gov

Table 3: Metal-Catalyzed Azetidine Syntheses This is an interactive data table. You can sort and filter the data.

| Reaction Type | Metal Catalyst | Starting Materials | Product |

|---|---|---|---|

| Allylic Amination | Palladium | Allylic acetate, Amine | N-Substituted azetidine |

Palladium-Catalyzed Reactions

Palladium catalysis stands as a cornerstone of modern organic synthesis, and its application to the formation and functionalization of the azetidine ring is no exception. Researchers have developed a suite of palladium-catalyzed reactions, including directed C(sp³)–H arylation, cross-coupling, and decarboxylative reactions, to construct and modify the azetidine-3-carboxylic acid scaffold.

Directed C(sp³)–H Arylation and Its Stereospecificity

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient strategy in organic synthesis. Palladium-catalyzed directed C(sp³)–H arylation has emerged as a powerful tool for modifying saturated heterocyclic systems. nih.gov In this approach, a directing group, often an amide or a related functional group, is installed on the azetidine nitrogen. This group coordinates to the palladium catalyst, positioning it to selectively activate and functionalize a specific C-H bond on the ring. researchgate.net

This methodology allows for the introduction of aryl groups at the C-3 position of the azetidine ring with high regioselectivity. The reaction typically proceeds through a concerted metalation-deprotonation mechanism, forming a palladacycle intermediate which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the arylated product. nih.gov

Recent studies on related saturated heterocycles have demonstrated that these reactions can be highly stereospecific. For instance, the arylation of proline derivatives, a five-membered ring analogue, has been shown to proceed with retention of stereochemistry at the functionalized carbon. nih.gov This suggests that similar stereocontrol can be achieved in the azetidine system, allowing for the synthesis of enantiomerically enriched 3-aryl-azetidine-3-carboxylic acid derivatives. The development of these methods is significant for creating complex, three-dimensional molecules for medicinal chemistry applications. nih.govacs.org

Below is a table summarizing representative conditions for directed C(sp³)–H arylation.

Table 1: Conditions for Palladium-Catalyzed Directed C(sp³)–H Arylation| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Directing Group | 8-Aminoquinoline (AQ), 2-(methylthio)aniline |

| Coupling Partner | Aryl iodides |

| Oxidant/Additive | AgOAc, CuBr₂ |

| Base | CsOAc |

| Key Intermediate | Pd(II) metallacycle |

| Proposed Catalytic Cycle | Pd(II)/Pd(IV) |

Cross-Coupling Reactions for Azetidine-3-Carboxylic Acid Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been successfully employed for the synthesis of 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid derivatives. researchgate.netnih.gov This method involves the reaction of a 3-halo- or 3-triflyloxyazetidine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov

This approach offers a versatile and efficient route to a wide range of substituted azetidine-3-carboxylic acids, which are valuable as conformationally constrained analogues of β-proline. nih.gov The reaction conditions are generally mild and tolerate a broad array of functional groups on both the azetidine and the boronic acid coupling partner.

A typical Suzuki-Miyaura cross-coupling for the synthesis of azetidine-3-carboxylic acid derivatives is outlined in the table below. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling| Component | Example |

|---|---|

| Azetidine Substrate | Brominated pyrazole-azetidine hybrid |

| Coupling Partner | Phenylboronic acids |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₃PO₄ |

| Solvent | 1,4-Dioxane |

| Temperature | 100 °C |

| Yield | Up to 94% |

Decarboxylative Reactions for 2-Alkyl Azetidines

Decarboxylative coupling reactions provide an alternative strategy for the functionalization of azetidine rings. In this approach, a carboxylic acid group, typically at the C-2 position, is removed as carbon dioxide, and a new substituent is introduced in its place. While the focus of this article is the azetidine-3-carboxylic acid system, understanding functionalization at other positions, such as C-2, provides a broader context for azetidine chemistry.

Recent research has demonstrated the use of photoredox-transition metal dual catalysis for the nickel-catalyzed decarboxylative cross-coupling of redox-active N-hydroxyphthalimide (NHP) esters of azetidine-2-carboxylates with heteroaryl iodides. thieme-connect.comnih.gov This method provides access to 2-heteroaryl azetidines, which are valuable scaffolds in medicinal chemistry. thieme-connect.comnih.gov Furthermore, direct photochemical modifications of azetidine-2-carboxylic acids with alkenes have been developed to prepare various alkyl azetidines. chemrxiv.orgchemrxiv.org These reactions can often be performed in both batch and flow setups, allowing for scalable synthesis. thieme-connect.com

Copper(I)-Catalyzed Rearrangements

Copper catalysis offers a cost-effective and versatile alternative to palladium for certain transformations. In the context of azetidine synthesis, copper(I) catalysts have been effectively used to promote rearrangement reactions that lead to the formation of the four-membered ring.

A notable example is the copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes to produce azetidine nitrones. acs.orgnih.govacs.org This reaction proceeds through a tandem sequence involving a nih.govrsc.org-rearrangement, a 4π-electrocyclization, ring-opening, and subsequent recyclization, all occurring in a single pot. researchgate.net The substituents on the starting materials can influence the reaction pathway, leading to different isomers or related heterocyclic structures. acs.orgnih.govresearchgate.net This methodology provides a novel entry into functionalized azetidine derivatives that can be further elaborated. acs.orgnih.gov

Additionally, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed as a [3+1] cyclization approach to synthesize azetidines. the-innovation.orgnih.gov This atom-economical method involves a double C-H activation and is characterized by its operational simplicity and the use of an inexpensive catalyst. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has gained prominence as a more sustainable and economical alternative to palladium for a variety of cross-coupling reactions. calstate.edu Nickel catalysts have proven to be particularly effective in the synthesis of functionalized azetidines.

A highly regioselective nickel-catalyzed cross-coupling of aliphatic organozinc reagents with a functionalized aziridine has been reported for the straightforward synthesis of enantiomerically pure 2-alkyl azetidines. nih.gov This method demonstrates excellent functional group tolerance and provides the desired products in good to excellent yields. nih.gov

Furthermore, a robust nickel-catalyzed decarboxylative cross-coupling platform has been developed to access 2-heteroaryl azetidines from redox-active NHP esters of azetidine-2-carboxylates and heteroaryl iodides. thieme-connect.comnih.govresearchgate.net This "off-the-shelf" approach allows for the diversification of the azetidine scaffold, creating novel building blocks for medicinal chemistry programs. nih.govresearchgate.net

The following table summarizes a typical protocol for this nickel-catalyzed decarboxylative cross-coupling. thieme-connect.com

Table 3: Conditions for Nickel-Catalyzed Decarboxylative Cross-Coupling| Component | Reagent/Condition |

|---|---|

| Azetidine Substrate | Redox-active NHP ester of azetidine-2-carboxylate |

| Coupling Partner | Heteroaryl iodide |

| Catalyst | NiBr₂(dme) |

| Ligand | dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) |

| Reductant | Hantzsch ester |

| Base | NaHCO₃ |

Rhodium-Catalyzed Cyclizations and C-C Bond Cleavage/Coupling

Rhodium catalysts enable unique transformations involving C-C bond cleavage and formation, providing novel pathways for the synthesis and modification of the azetidine ring system.

One such strategy involves the rhodium-catalyzed C-C bond cleavage/coupling of 2-(azetidin-3-ylidene)acetates with aryl boronic acids. rsc.org This reaction proceeds through a sequence of conjugate addition, β-carbon cleavage, and protonation. rsc.org This method allows for the formal replacement of a vinyl fragment with an aryl group, offering a unique approach to functionalized azetidines.

Rhodium catalysts are also employed in ring-expansion reactions to form azetidines. For example, a rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones has been developed for the synthesis of 2-alkenyl azetidines. researchgate.net This represents the first example of a ring expansion of aziridines enabled by vinyl carbenes. researchgate.net The catalytic activation of C-C bonds by rhodium complexes has found wide application in organic synthesis, often controlled by the specific ligand environment to achieve transformations not possible through classical methods. researchgate.net

Titanium(IV)-Mediated Kulinkovich-Type Coupling

A notable method for the synthesis of the azetidine core involves a Titanium(IV)-mediated coupling reaction that proceeds through a mechanism analogous to the Kulinkovich reaction. This transformation has been successfully applied to the synthesis of structurally diverse and previously unreported NH-azetidines in a single step. nih.govresearchgate.net The reaction typically utilizes oxime ethers as substrates, which react with an alkyl Grignard reagent in the presence of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide. nih.govrsc.orgwikipedia.org

The proposed mechanism involves the formation of a titanacyclopropane intermediate from the Grignard reagent. researchgate.netwikipedia.orgresearchgate.netorganic-chemistry.org This intermediate then acts as a 1,2-dianion equivalent, inserting into the dielectrophilic oxime ether to form the four-membered N-heterocyclic ring. nih.govresearchgate.netresearchgate.net This method is particularly valuable for its ability to generate spirocyclic NH-azetidines, which are important motifs in drug discovery. nih.govrsc.orgresearchgate.net The reaction proceeds under mild, functional-group tolerant conditions, accommodating a broad substrate scope. researchgate.net

Table 1: Key Features of Titanium(IV)-Mediated Kulinkovich-Type Coupling for Azetidine Synthesis

| Feature | Description |

|---|---|

| Reactants | Oxime ethers, Alkyl Grignard reagents |

| Reagent | Titanium(IV) alkoxide (e.g., Ti(Oi-Pr)4) |

| Key Intermediate | Titanacyclopropane |

| Product | Substituted NH-azetidines (including spirocyclic structures) |

| Advantages | Single-step synthesis, mild conditions, broad substrate scope, access to structurally diverse products |

Functionalization Strategies for Azetidine-3-Carboxylic Acids

Once the azetidine-3-carboxylic acid scaffold is constructed, various functionalization strategies can be employed to introduce molecular diversity. These methods target different positions on the azetidine ring and the carboxylic acid moiety.

Horner–Wadsworth–Emmons Reaction in Azetidine-3-one Derivatives

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used and reliable method for the formation of carbon-carbon double bonds, typically with a high degree of E-selectivity. mdpi.comwikipedia.orgorganic-chemistry.orgconicet.gov.ar In the context of azetidine chemistry, this reaction is employed to introduce an exocyclic double bond at the C3 position by reacting an azetidin-3-one (B1332698) derivative with a stabilized phosphonate (B1237965) carbanion. mdpi.comresearchgate.netnih.gov

A common substrate for this reaction is 1-Boc-3-azetidinone. mdpi.com The reaction of this ketone with a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), yields the corresponding methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.comresearchgate.netnih.gov This α,β-unsaturated ester serves as a versatile intermediate for further functionalization, most notably in aza-Michael additions. mdpi.comresearchgate.netnih.gov The HWE reaction is favored for its mild conditions and the ease of removal of the phosphate byproduct. wikipedia.org

Aza-Michael Addition for Carbon-Nitrogen Bond Formation

The aza-Michael addition is a powerful strategy for the formation of carbon-nitrogen bonds. mdpi.com This reaction involves the conjugate addition of a nitrogen-based nucleophile to an α,β-unsaturated carbonyl compound. The methyl (N-Boc-azetidin-3-ylidene)acetate, synthesized via the HWE reaction, is an ideal substrate for this transformation. mdpi.comresearchgate.netnih.gov

A variety of nitrogen heterocycles, including pyrazole (B372694), imidazole, and triazole, can be used as nucleophiles in this reaction. mdpi.com The addition of these heterocycles to the azetidine-derived α,β-unsaturated ester leads to the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.netnih.gov For instance, the reaction with 4-bromo-1H-pyrazole proceeds in good yield, providing a brominated pyrazole-azetidine hybrid that can be further diversified using cross-coupling reactions like the Suzuki–Miyaura reaction. mdpi.comnih.gov

Oxidative Cleavage Methods for Carboxylic Acid Formation

An elegant method for the direct introduction of a carboxylic acid group at the C3 position of an azetidine ring involves the oxidative cleavage of a furan (B31954) moiety. acs.org This two-step process begins with a catalytic Friedel–Crafts reaction between a 3-arylazetidin-3-ol and a furan, such as 2-methylfuran, to install the furan ring at the C3 position. acs.org

The subsequent and crucial step is the selective oxidative cleavage of the furan ring to yield the desired 3-arylazetidine-3-carboxylic acid. This transformation is achieved under mild conditions using a ruthenium catalyst, typically Ruthenium(III) chloride (RuCl₃), in the presence of an oxidant. acs.org This method is scalable and allows for the synthesis of various azetidine-containing arylacetic acids with high yields. The products are often easily purified through simple acid-base workups. acs.org

Nucleophilic Substitution Reactions on Substituted Azetidines

Nucleophilic substitution provides a direct and versatile route for the functionalization of the azetidine ring. This strategy requires the presence of a suitable leaving group at the desired position. For instance, 3-bromoazetidine-3-carboxylic acid derivatives are valuable intermediates for introducing a wide range of functionalities at the C3 position. nih.govrsc.orgresearchgate.net

The bromo-substituted carbon center is susceptible to attack by various nucleophiles. nih.govresearchgate.net This allows for the introduction of diverse substituents through reactions with carbon, sulfur, oxygen, and nitrogen nucleophiles. nih.govresearchgate.net This approach has been used to generate a broad array of conformationally constrained azetidine-3-carboxylic acid derivatives. nih.gov It is also noteworthy that the azetidine ring itself can be susceptible to nucleophilic ring-opening, particularly when the nitrogen atom is quaternized to form an azetidinium ion. nih.gov

Diastereoselective α-Alkylation of Azetidine Carboxylic Esters

Achieving stereocontrol in the functionalization of the azetidine ring is a significant challenge due to its strained nature. Diastereoselective α-alkylation of azetidine carboxylic esters represents a sophisticated strategy to address this. While much of the work has focused on azetidine-2-carboxylic acid derivatives, the principles can be informative for C3 functionalization.

One reported method involves the formation of an N-borane (BH₃) complex of an N-substituted azetidine-2-carbonitrile. nih.govrsc.orgresearchgate.net The complexation with borane (B79455) influences the conformation of the azetidine ring and directs the approach of the electrophile. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a nitrile enolate, which then reacts with an electrophile, such as benzyl (B1604629) bromide, in a highly diastereoselective manner. nih.govrsc.org This methodology allows for the synthesis of optically active α-substituted azetidine derivatives. nih.govrsc.org

Table 2: Summary of Functionalization Strategies for Azetidine-3-Carboxylic Acids

| Reaction | Position Functionalized | Key Transformation |

|---|---|---|

| Horner–Wadsworth–Emmons | C3 | Azetidin-3-one to exocyclic alkene |

| Aza-Michael Addition | C3 | C-N bond formation via conjugate addition |

| Oxidative Cleavage | C3 | Furan cleavage to carboxylic acid |

| Nucleophilic Substitution | C3 | Displacement of a leaving group (e.g., Br) |

| Diastereoselective α-Alkylation | C2 (principle applicable to C3) | Stereocontrolled introduction of alkyl groups |

An exploration of advanced synthetic methodologies has led to significant progress in the stereocontrolled synthesis of the azetidine-3-carboxylic acid ring system. This development is crucial for accessing enantiomerically pure forms of this structural motif, which is a key component in medicinal chemistry and drug design. This article details the enantioselective and diastereoselective strategies, as well as the protecting group strategies, employed in the synthesis of this important heterocyclic scaffold.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)3-9-4-7(5-9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSZTVOWVMKPDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127401-97-1 | |

| Record name | 1-(2-methylpropyl)azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Azetidine Ring Formation and Transformation

Reaction Pathway Elucidation

The construction and modification of the azetidine (B1206935) scaffold can proceed through a variety of complex reaction pathways. Elucidating these pathways involves detailed studies of intermediates, transition states, and stereochemical outcomes.

Recent advancements have highlighted polar-radical relay strategies as a viable method for azetidine synthesis. These mechanisms often involve the generation of a radical species that subsequently participates in a cyclization reaction governed by polar effects. For instance, a method for synthesizing elusive azetidines bearing all-carbon quaternary centers utilizes a synergistic approach involving bromide and nickel catalysis. researchgate.net In this process, the ring of a benzoylated 1-azabicyclo[1.1.0]butane (ABB) is opened by a catalytic amount of bromide, which converts the ABB into a redox-active azetidine intermediate that can then engage in a cross-coupling reaction through a radical pathway. researchgate.net

Another example is the photo-induced copper-catalyzed [3+1] radical cascade cyclization. nih.govresearchgate.net In this process, photogenerated α-aminoalkyl radicals are captured by alkynes to form vinyl radicals. These intermediates then undergo a tandem 1,5-hydrogen atom transfer (HAT) followed by a 4-exo-trig cyclization to form the azetidine ring. nih.govresearchgate.net Density functional theory (DFT) calculations have shown that the formation of a tertiary radical intermediate is a critical factor for the success of the cyclization. nih.gov

Tandem reactions, where multiple bond-forming events occur in a single operation, provide an efficient route to complex molecules from simple precursors. The synthesis of azetidine nitrones has been achieved through a copper(I)-catalyzed cascade reaction involving O-propargylic oximes. acs.orgacs.orgnih.gov Mechanistic studies revealed a multi-step sequence within one pot:

acs.orgacs.org-Rearrangement: A copper(I)-catalyzed rearrangement of the O-propargylic oxime. acs.org

4π-Electrocyclization: The intermediate undergoes a 4π-electrocyclization. acs.org

Ring Opening and Recyclization: The resulting structure undergoes ring opening and a subsequent recyclization to form the final azetidine nitrone product. acs.org

This cascade strategy demonstrates how a sequence of controlled rearrangements and cyclizations can be harnessed to construct the strained azetidine ring system. acs.orgacs.orgnih.gov

The inherent ring strain of azetidines makes them susceptible to nucleophilic ring-opening reactions, which are valuable for synthesizing functionalized linear amines. rsc.orgnih.gov These reactions often proceed via a highly regioselective SN2-type mechanism. The activation of the azetidine nitrogen, typically by an N-sulfonyl or other electron-withdrawing group, is crucial. iitk.ac.inacs.org

Lewis acids are effective promoters for these transformations. For example, BF3·OEt2 and other Lewis acids can coordinate to the nitrogen atom of an N-activated azetidine, creating a highly reactive species. iitk.ac.inacs.org This complex then undergoes nucleophilic attack by various nucleophiles, such as alcohols or halides, in an SN2 fashion. iitk.ac.inresearchgate.net The attack typically occurs at the less sterically hindered carbon atom, leading to high regioselectivity. The stereochemical outcome of these reactions, often proceeding with inversion of configuration, provides strong evidence for the SN2 pathway. acs.org

Table 1: Lewis Acid-Mediated SN2 Ring-Opening of N-Tosylazetidines with Alcohols

| Entry | Alcohol (Nucleophile) | Lewis Acid | Product Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Methanol | Sc(OTf)₃ | 94 | 72 |

| 2 | Ethanol | Sc(OTf)₃ | 92 | 74 |

| 3 | Isopropanol | Sc(OTf)₃ | 90 | 76 |

| 4 | Benzyl (B1604629) alcohol | Sc(OTf)₃ | 95 | 70 |

| Data derived from studies on 2-aryl-N-tosylazetidines. iitk.ac.in |

In certain azetidine formation and transformation reactions, the involvement of zwitterionic intermediates has been proposed and investigated. These intermediates are particularly relevant in cycloaddition reactions. For example, in the copper(I)-catalyzed synthesis of azetidine nitrones from O-propargylic arylaldoximes, the reaction can suffer from a lack of regioselectivity due to the presence of reversible zwitterionic intermediates. acs.org

Similarly, in some [3+2] cycloaddition reactions, the mechanism can shift from a concerted pathway to a stepwise one involving a zwitterionic intermediate. mdpi.comnih.gov The formation of such intermediates is favored by polar interactions between the reactants, a polar reaction environment, and the presence of substituents that can stabilize the resulting ionic centers. nih.gov While direct detection can be challenging, the presence of zwitterions is often inferred from the loss of stereospecificity in the reaction or the formation of acyclic side products resulting from the trapping or rearrangement of the intermediate. mdpi.comnih.gov

The stereochemical outcome of reactions involving azetidine rings provides critical insight into the reaction mechanism. As discussed, SN2-type ring-opening reactions of chiral azetidines typically proceed with inversion of configuration at the carbon center being attacked by the nucleophile. The formation of chiral haloamines with high enantiomeric and diastereomeric ratios from the ring-opening of N-tosylaziridines and azetidines strongly supports this pathway. acs.org

Conversely, reactions can also proceed with retention of stereochemistry. In a study on the ring opening of aziridines and azetidines using organotrifluoroborates, the stereochemical outcome was found to be dependent on the type of acid catalyst used. The presence of a Brønsted acid favored stereoretentive addition, while its absence led to stereoinversion, suggesting the operation of divergent mechanisms. acs.org Such studies are fundamental to understanding how to control the three-dimensional structure of the products formed from azetidine transformations.

Catalyst Role and Activation Mechanisms

Catalysts play a pivotal role in both the formation and transformation of azetidine rings by providing lower energy reaction pathways and enabling control over selectivity.

Lewis Acid Catalysis: Lewis acids are widely used to activate azetidines for nucleophilic ring-opening. By coordinating to the nitrogen atom, the Lewis acid increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. iitk.ac.inacs.orgacs.org Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), for instance, has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. frontiersin.orgnih.gov The catalyst activates the epoxide, facilitating the intramolecular SN2 attack by the amine.

Transition Metal Catalysis: Transition metals, particularly copper and palladium, are instrumental in various azetidine syntheses. Copper(I) catalysts are used in the tandem rearrangement and cyclization cascades to form azetidine nitrones. acs.orgacs.orgnih.gov Copper is also employed in photo-induced radical cyclizations to generate the necessary radical intermediates under mild conditions. nih.govnih.gov Palladium(II) catalysts have been used for intramolecular C(sp³)–H amination to construct the azetidine ring, proceeding through a Pd(IV) intermediate. rsc.org

Hydrogen-Bond-Donor Catalysis: Chiral hydrogen-bond donors, such as squaramides, have emerged as powerful catalysts for the enantioselective ring-opening of azetidines. acs.org The catalyst is believed to activate the substrate through a network of noncovalent interactions, including hydrogen bonding. This preorganizes the transition state, allowing for high levels of enantioinduction. The mechanism involves charge recognition, where the catalyst's electrostatic environment stabilizes the dipolar SN2-like transition state. acs.org

Table 2: Overview of Catalysts in Azetidine Chemistry

| Catalyst Type | Example(s) | Role | Reaction Type |

| Lewis Acid | BF₃·OEt₂, Sc(OTf)₃, La(OTf)₃ | Activation of N-atom or epoxide | Ring-Opening, Ring Formation |

| Transition Metal | Cu(I) salts, Pd(II) salts, NiBr₂ | Radical generation, C-H amination | Ring Formation (Cyclization) |

| Hydrogen-Bond Donor | Chiral Squaramides | Enantioselective activation | Ring-Opening |

| Photocatalyst | Copper complexes, Organic dyes | Energy transfer, Radical generation | Ring Formation (Cyclization) |

Influence of Substituents on Reaction Outcome and Regioselectivity

The chemical behavior of the azetidine ring, a strained four-membered heterocycle, is profoundly influenced by the nature and position of its substituents. Both the formation of the azetidine core and its subsequent transformations are subject to intricate control by the electronic and steric properties of groups attached to the ring's nitrogen and carbon atoms. These substituents can dictate the regioselectivity of ring closure, the stereochemical outcome of reactions, and the preferred site of ring-opening, thereby serving as critical handles for directing chemical reactivity.

Research into the synthesis and transformation of azetidines has revealed that substituent effects are paramount in achieving desired chemical outcomes. In ring-forming reactions, substituents on the acyclic precursor guide the intramolecular cyclization, determining whether the strained four-membered ring forms in preference to more thermodynamically stable five- or six-membered rings. acs.org Similarly, in transformations of the pre-formed ring, substituents govern the regioselectivity of nucleophilic attack, metallation, and cycloaddition reactions. acs.orgresearchgate.net The interplay of factors such as the size of N-substituents, the electronic nature of groups on the ring carbons, and the presence of coordinating functional groups can be harnessed to achieve high levels of control. frontiersin.orgnih.gov

Substituent Effects in Azetidine Ring Formation

The regioselectivity and efficiency of azetidine synthesis are highly dependent on the substituents present on the precursor molecules. This is evident across various synthetic strategies, including intramolecular aminolysis, radical cyclizations, and photocycloadditions.

In the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, the substituent on the nitrogen atom plays a significant role in the reaction's success. frontiersin.orgnih.gov Studies have shown that a range of N-substituents are well-tolerated, allowing for the high-yield, regioselective formation of azetidines. Both sterically bulky groups and those with varying electronic properties can be accommodated, highlighting the versatility of this method. For instance, substrates with bulky tert-butyl groups on the amine afford the corresponding azetidine in high yield, as do those with electron-rich and electron-deficient benzyl groups. frontiersin.orgnih.gov

The following table summarizes the effect of various N-substituents on the La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine precursor.

| N-Substituent (R) | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-MeO-benzyl | 2ba | 94 | frontiersin.org |

| 4-CF₃-benzyl | 2ca | 91 | frontiersin.org |

| n-butyl | 2da | 91 | frontiersin.org |

| tert-butyl | 2ea | 95 | frontiersin.org |

| allyl | 2fa | 69 | frontiersin.org |

Similarly, in copper-catalyzed photoinduced radical cyclizations of ynamides, substituents have a pronounced effect on the reaction outcome. nih.gov The 4-exo-dig cyclization is sensitive to the nature of the substituent on the ynamide triple bond (R³). While a range of aryl groups, regardless of their electronic properties, are well-tolerated, the reaction is inhibited by non-radical-stabilizing alkyl groups. This suggests a requirement for a radical-stabilizing group on the starting ynamide to facilitate the formation of the azetidine ring. nih.gov

The data below illustrates the influence of the R³ substituent on the yield of the radical 4-exo-dig cyclization.

| Ynamide R³ Substituent | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | 2b | 75 | nih.gov |

| 4-MeO-phenyl | 2c | 72 | nih.gov |

| o-tolyl | 2e | 73 | nih.gov |

| 4-CF₃-phenyl | 2m | 68 | nih.gov |

| 2-furyl | 2o | 61 | nih.gov |

| TIPS | 2q | 25 | nih.gov |

| Ethyl | - | 0 | nih.gov |

In aza Paternò–Büchi reactions, a [2+2] photocycloaddition between an imine and an alkene, the regioselectivity is governed by the electronic properties of substituents on both components. rsc.orgresearchgate.net For instance, the reaction of oximes with alkenes featuring electron-donating or -withdrawing substituents can lead to opposite regioselectivity. The high regioselectivity is attributed to the partial charges of the oxime and alkene components in the excited state. rsc.orgresearchgate.net

Substituent Effects in Azetidine Ring Transformation

Substituents also critically direct the regioselectivity of reactions involving the modification of the azetidine ring itself. This is particularly true for ring-opening reactions, where the site of bond cleavage is determined by the ability of substituents to stabilize intermediates. researchgate.net

In nucleophilic ring-opening reactions, electronic effects are often the dominant controlling factor. Azetidines and azetidinium ions that possess unsaturated substituents at the C2-position (such as aryl, alkenyl, or carboxylate groups) tend to undergo cleavage of the C2-N bond. This preference is due to the ability of these groups to stabilize the transition states or intermediates generated during the reaction through conjugation. researchgate.net For example, nucleophiles generally attack the nitrogen-adjacent carbon atom that bears an aryl, acyl, or carboxylate group. researchgate.net

Conversely, steric hindrance can override electronic effects, especially with sterically bulky nucleophiles. In such cases, attack typically occurs at the less substituted carbon atom adjacent to the nitrogen. researchgate.net

The nature of the N-substituent is also a key determinant in the functionalization of the azetidine ring. For instance, the regioselectivity of lithiation on 2-arylazetidines can be switched by changing the group on the nitrogen. N-alkylazetidines tend to undergo ortho-lithiation on the aryl ring, while N-Boc protected azetidines favor α-benzylic lithiation on the azetidine ring itself. acs.org This demonstrates how the N-substituent can direct reactivity to different parts of the molecule, enabling selective C-H functionalization.

Structural Elucidation and Conformational Analysis of Azetidine 3 Carboxylic Acid Derivatives

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and stereochemistry. For chiral molecules like derivatives of azetidine-3-carboxylic acid, this technique can establish the absolute and relative configuration of stereocenters. researchgate.net

While a specific crystal structure for 1-(2-methylpropyl)azetidine-3-carboxylic acid has not been reported in the searched literature, studies on related azetidine (B1206935) derivatives have successfully employed this technique. For example, X-ray analysis of a trans-3,4-disubstituted β-lactam (a related four-membered ring system) confirmed its stereochemistry. nih.gov Similarly, structural insights into a cyclic tetrapeptide containing a 3-aminoazetidine unit were gained through single-crystal X-ray diffraction, revealing an all-trans conformation in the solid state. researchgate.net This demonstrates the power of X-ray crystallography in unambiguously defining the conformation and stereochemical details of azetidine-containing molecules.

Computational Studies on Conformation and Electronic Structure

Computational chemistry provides valuable insights into the conformational preferences and electronic properties of molecules, complementing experimental data.

The four-membered azetidine ring is not planar and exists in puckered conformations. Computational studies, often using density functional theory (DFT) or ab initio methods, are employed to determine the preferred ring pucker and the energy barriers between different conformations. thescience.dev These studies can predict how substituents on the ring influence its geometry. For instance, computational analysis of fluorinated azetidine derivatives showed that the ring pucker is influenced by the position of the fluorine atom relative to the nitrogen atom. researchgate.net Such calculations can help predict the most stable conformation of 1-(2-methylpropyl)azetidine-3-carboxylic acid by considering the steric and electronic effects of the isobutyl and carboxylic acid groups on the azetidine ring.

Application of Density Functional Theory (DFT) in Azetidine Research

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. In the context of azetidine research, DFT calculations provide deep insights into molecular geometry, vibrational frequencies, and the energetics of reaction pathways. This method has been effectively employed to understand the parameters governing the regioselectivity of reactions like the nucleophilic ring-opening of azetidiniums. nih.gov

DFT allows researchers to model reaction mechanisms and calculate activation energies, as demonstrated in studies on the ring-closure step in azetidine formation. researchgate.net By analyzing the electronic properties, DFT can predict the most likely sites for nucleophilic or electrophilic attack, which is crucial for planning synthetic routes. nih.gov For instance, calculations can determine the local reactivity of different atoms within a molecule, guiding the functionalization of the azetidine ring. rsc.orgnih.gov

A key application of DFT is the calculation of vibrational spectra. For a molecule like 1-(2-methylpropyl)azetidine-3-carboxylic acid, DFT can predict the characteristic infrared (IR) frequencies for its functional groups. The vibrational modes of the carboxyl group (-COOH), in particular, are well-characterized by DFT calculations, providing a theoretical benchmark for experimental spectroscopic analysis. niscpr.res.in

Table 1: Calculated Vibrational Modes for a Carboxyl Group using DFT

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

| A' | 574.1 | C-OH torsion |

| A' | 660.3 | C=O out-of-plane bending |

| A' | 1002.9 | OCO deformation |

| A' | 1232.9 | C-O stretching |

| A' | 1767.9 | C=O stretching |

| A' | 3398.8 | OH- stretching |

| Data derived from generalized DFT calculations on the carboxyl functional group. niscpr.res.in |

Molecular Modeling for Structural Prediction

Molecular modeling encompasses a range of computational techniques used to predict and visualize the three-dimensional structures and dynamic behavior of molecules. For azetidine derivatives, molecular modeling is essential for understanding conformational preferences, particularly the puckering of the four-membered ring. researchgate.net The substitution pattern on the azetidine ring significantly influences its conformation, which in turn affects its reactivity and biological interactions. rsc.org

The conformation of the azetidine ring is not planar and exists in a puckered state. The degree of this puckering and the preferred orientation of substituents (axial vs. equatorial) can be predicted using molecular mechanics or higher-level quantum mechanical methods. These models can calculate the relative energies of different conformers, identifying the most stable structures. For example, the presence of certain substituents can introduce specific non-covalent interactions, such as hyperconjugation or electrostatic effects, that favor one conformation over another. researchgate.net

In the case of 1-(2-methylpropyl)azetidine-3-carboxylic acid, molecular modeling can predict the spatial arrangement of the 2-methylpropyl group and the carboxylic acid group relative to the azetidine ring. The conformational analysis of the carboxylic acid's O=C-O-H dihedral angle is also critical, as the syn and anti conformations can have different energy stabilities, which may be influenced by the solvent environment. nih.gov

Table 2: Predicted Structural and Energetic Data for Azetidine Derivatives

| Parameter | Description | Predicted Value/Observation |

| Ring Pucker | Deviation from planarity in the azetidine ring. | Influenced by N- and C-substituents; fluorine substitution can control pucker via hyperconjugation and electrostatic effects. researchgate.net |

| Substituent Orientation | Axial vs. equatorial positioning of groups on the ring. | The bulky 2-methylpropyl group is likely to prefer an equatorial position to minimize steric hindrance. |

| Carboxyl Group Conformation | Relative stability of syn vs. anti conformers of the -COOH group. | The syn conformation is generally more stable, but the energy difference can be influenced by solvent and force field parameters. nih.gov |

| Predicted Collision Cross Section (CCS) | A measure of the molecule's shape in the gas phase. | For the [M+H]⁺ ion of 1-(2-methylpropyl)azetidine-3-carboxylic acid, the predicted CCS is 136.7 Ų. uni.lu |

| This table presents generalized predictions and data based on studies of related azetidine and carboxylic acid structures. |

By combining DFT and molecular modeling, researchers can achieve a comprehensive understanding of the structural and electronic properties of complex molecules like 1-(2-methylpropyl)azetidine-3-carboxylic acid, paving the way for the rational design of new synthetic strategies and bioactive compounds. nih.govresearchgate.net

Utility of Azetidine 3 Carboxylic Acid Derivatives As Versatile Synthetic Building Blocks

Precursors for Non-Natural Amino Acid Synthesis

The rigid structure of the azetidine (B1206935) ring makes its derivatives, such as 1-(2-methylpropyl)azetidine-3-carboxylic acid, excellent precursors for non-natural amino acids. chemimpex.com These synthetic amino acids introduce conformational constraints into peptide chains, a feature highly sought after in protein engineering and drug design. chemimpex.com By modifying peptides with these building blocks, researchers can enhance their stability and biological activity. chemimpex.com The azetidine framework serves as a constrained analogue of natural amino acids like proline and β-proline, allowing for the synthesis of novel heterocyclic amino acid derivatives. nih.gov For example, functionalized azetidine derivatives have been developed as synthetic analogues of 4-aminobutanoic acid (GABA) and 5-aminopentanoic acid (δ-aminovaleric acid). researchgate.netnih.gov

Application in Peptidomimetic Research and Constrained Peptide Design

In the field of peptidomimetics, the goal is to design molecules that mimic the structure and function of natural peptides but with improved properties like stability and oral bioavailability. Azetidine-3-carboxylic acid derivatives are pivotal in this area. researchgate.netchemimpex.com Their incorporation into a peptide backbone restricts the conformational flexibility of the molecule. researchgate.netresearchgate.netvub.be This constraint helps to lock the peptide into a specific bioactive conformation, which can lead to higher potency and receptor selectivity. vub.be For instance, azetidine-3-carboxylic acid has been used as a conformationally constrained analogue of β-proline in the preparation of endomorphin tetrapeptides. nih.govacs.org Constraining the side chain and backbone dihedral angles is a critical strategy in peptidomimetic design, and azetidine-based amino acids provide an effective tool to achieve this. researchgate.netvub.be

Scaffolds for Diverse Molecular Architectures

The azetidine-3-carboxylic acid motif is a powerful starting point for the synthesis of a wide array of complex molecules. Its structure allows for diversification at multiple points, including the ring nitrogen, the carboxylic acid group, and the ring carbons.

Azetidine carboxylic acids are fundamental building blocks for constructing more complex heterocyclic systems that possess significant biological activity. researchgate.netnih.gov The azetidine ring is a pharmacophore subunit found in numerous natural and synthetic products, including alkaloids from marine sources with cytotoxic and antibacterial properties, and the well-known antihypertensive drug azelnidipine. nih.gov Synthetic chemists utilize the azetidine scaffold to generate novel heterocyclic amino acid derivatives through reactions like aza-Michael additions and Suzuki–Miyaura cross-couplings. nih.gov

There is growing interest in three-dimensional molecular shapes in drug discovery to explore new chemical space. Azetidine derivatives are ideal for this purpose, serving as key intermediates in the synthesis of complex bicyclic and spirocyclic systems. nih.govnih.gov Spirocycles, where two rings share a single atom, are particularly valuable. The synthesis of multifunctional spirocyclic azetidines has been achieved from common cyclic carboxylic acids in just two steps. nih.gov These spirocyclic amino acids have been incorporated into known drug structures, resulting in analogues with higher activity and lower toxicity. nih.gov Furthermore, densely functionalized azetidine ring systems have been diversified to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.govacs.org A stereospecific C(sp³)–H arylation of azetidines has been developed to enable the synthesis of bicyclic azetidines with potent antimalarial activity. nih.gov

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. Azetidine-based scaffolds are exceptionally well-suited for generating such chemical libraries. nih.govnih.gov The ability to functionalize the azetidine core at multiple positions allows for the rapid creation of thousands of unique compounds. A notable example is the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines designed for targeting the central nervous system. nih.govnih.gov This approach enables the exploration of vast chemical space and the identification of new lead compounds for drug discovery programs. nih.gov

Derivatization and Further Synthetic Transformations of Azetidine-3-Carboxylic Acid Motifs

The azetidine-3-carboxylic acid scaffold is amenable to a wide range of chemical modifications, making it a highly versatile synthetic intermediate. acs.orgnih.govnih.gov The carboxylic acid group can be readily converted into esters, amides, and other functional groups using standard peptide coupling and derivatization techniques. acs.org The secondary amine on the azetidine ring (in the parent compound) is a site for N-alkylation or N-acylation to introduce further diversity, as seen in the title compound 1-(2-methylpropyl)azetidine-3-carboxylic acid.

Furthermore, the azetidine ring itself can be functionalized. For example, 3-bromoazetidine-3-carboxylic acid derivatives can undergo nucleophilic substitution with a variety of carbon, sulfur, oxygen, and nitrogen nucleophiles. researchgate.netnih.gov Advanced methods such as palladium-catalyzed C(sp³)–H amination and arylation have been developed to introduce substituents directly onto the azetidine ring, providing access to stereochemically defined building blocks. nih.govrsc.org These diverse synthetic transformations underscore the utility of the azetidine-3-carboxylic acid motif in constructing novel and complex molecular structures. rsc.org

Table 2: Summary of Synthetic Applications of Azetidine-3-Carboxylic Acid Derivatives

| Application Area | Synthetic Strategy/Reaction Type | Outcome/Utility |

|---|---|---|

| Non-Natural Amino Acids | Incorporation of the rigid azetidine scaffold | Creates conformationally constrained amino acid analogues (e.g., of proline, GABA). researchgate.netnih.govchemimpex.com |

| Peptidomimetics | Integration into peptide chains | Induces specific secondary structures, enhances stability and receptor selectivity. researchgate.netnih.govvub.be |

| Complex Heterocycles | Aza-Michael addition, Suzuki–Miyaura coupling | Access to novel, biologically active heterocyclic compounds. nih.gov |

| Bicyclic Systems | Intramolecular C-H amination/arylation, RCM | Formation of fused and bridged systems for 3D molecular diversity. nih.govnih.gov |

| Spirocyclic Systems | Cyclization from cyclic carboxylic acids | Generates novel spirocyclic amino acids for drug discovery. nih.govresearchgate.net |

| Chemical Libraries | Diversity-oriented synthesis (DOS) on solid phase | Rapid generation of large, diverse compound libraries for screening. nih.govnih.gov |

| Derivatization | Nucleophilic substitution, C-H functionalization | Provides a wide range of functionalized building blocks for medicinal chemistry. nih.govnih.govrsc.org |

Strategic Role of Azetidine-3-Carboxylic Acid in Retrosynthetic Analysis of Complex Targets

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning the synthesis of complex organic molecules. deanfrancispress.com Formalized by E.J. Corey, the process involves deconstructing a target molecule into simpler, commercially available precursors through a series of imaginary reverse-synthetic steps known as "disconnections." wikipedia.orgnobelprize.org The azetidine-3-carboxylic acid scaffold is a valuable building block in this context because it represents a pre-formed, conformationally constrained unit that can be strategically incorporated into a target molecule.

In a retrosynthetic plan, a complex target containing the azetidine-3-carboxylic acid core would be disconnected at bonds connected to the azetidine ring or the carboxylic acid group. This identifies the azetidine derivative as a key "synthon"—an idealized fragment resulting from a disconnection. The corresponding "synthetic equivalent" would be a stable, reactive form of azetidine-3-carboxylic acid, such as its N-protected ester derivative (e.g., N-Boc-azetidine-3-carboxylic acid). bldpharm.com

A practical example of this strategy is seen in the development of analogues for the pain medication Meperidine. mdpi.com Researchers have developed methods for the palladium-catalyzed cross-coupling of N-protected azetidine-3-carboxylic acid esters with various aryl halides. mdpi.com

Retrosynthetic Analysis of a 3-Aryl-Azetidine-3-Carboxylic Acid Derivative:

Table 2. Retrosynthetic Disconnection Example

| Step | Description | Structure |

| Target Molecule (TM) | A 3-Aryl-azetidine-3-carboxylic acid derivative, a potential Meperidine analogue. |  |

| Retrosynthetic Step 1 (C-C Disconnection) | The key disconnection is the bond between the azetidine C3 carbon and the aryl group. This is a strategic choice because palladium-catalyzed cross-coupling reactions are reliable methods for forming such bonds. |  |

| Synthons | This disconnection generates two idealized fragments: an azetidine cation synthon at the C3 position and an aryl anion synthon. |  |

| Synthetic Equivalents | The corresponding real-world reagents are an N-protected azetidine-3-carboxylic acid ester and an aryl halide (e.g., aryl bromide) for the cross-coupling reaction. mdpi.com |  |

This retrosynthetic approach highlights the strategic value of using a pre-functionalized azetidine core. By identifying the azetidine derivative as a key building block early in the planning process, chemists can devise a convergent and efficient synthesis. The forward synthesis would involve coupling the two synthetic equivalents, followed by any necessary deprotection or modification steps to yield the final target molecule. This strategy avoids the complexities of constructing the strained four-membered ring late in the synthesis, thereby streamlining the path to complex, high-value molecules.

Future Research Directions in Azetidine 3 Carboxylic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The construction of the strained azetidine (B1206935) ring has traditionally relied on methods that can be harsh or lack efficiency. The future of azetidine synthesis lies in the development of more sustainable and versatile methodologies, including photocatalysis, flow chemistry, and biocatalysis.

Photocatalysis has emerged as a powerful tool for the synthesis of azetidines under mild conditions. Visible-light-mediated approaches, such as the aza Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene, offer a direct route to functionalized azetidines. Recent advancements have utilized photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes, providing a highly stereoselective and atom-economic synthesis of azetidine derivatives. Another innovative photocatalytic strategy involves the radical strain-release of azabicyclo[1.1.0]butanes, enabling the synthesis of densely functionalized azetidines. Photo-induced copper catalysis has also been employed in the [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce a variety of substituted azetidines.

Flow chemistry offers significant advantages for the synthesis of azetidines, particularly in terms of safety, scalability, and reaction control. Continuous flow processes allow for the safe handling of reactive intermediates and can enable reactions at temperatures and pressures that are not easily accessible in batch processing. The use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), in flow systems further enhances the sustainability of azetidine synthesis. Flow technology has been successfully applied to the telescoped generation, lithiation, and electrophilic functionalization of highly strained 1-azabicyclo[1.1.0]butanes to produce azetidine boronic esters.

Biocatalysis presents a green and highly selective alternative for the synthesis of chiral azetidine derivatives. Engineered enzymes, such as "carbene transferases" derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines via a nih.govnih.gov-Stevens rearrangement. This method provides excellent stereocontrol (99:1 er) and offers a novel disconnection for the synthesis of chiral azetidines that is not readily achievable through traditional chemical catalysis. The use of whole-cell biocatalysts can further simplify the process and reduce the need for purified enzymes.

| Methodology | Description | Key Advantages |

| Photocatalysis | Utilizes visible light to initiate chemical reactions, often involving radical intermediates. | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. |

| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. | Enhanced safety, scalability, precise control over reaction parameters, potential for automation. |

| Biocatalysis | Employs enzymes or whole microorganisms to catalyze chemical transformations. | High enantioselectivity, mild reaction conditions, environmentally friendly. |

Exploration of Undiscovered Reactivity Patterns of the Azetidine Ring

The inherent ring strain of azetidines is a key driver of their reactivity. While ring-opening reactions are well-documented, future research will likely focus on uncovering and harnessing more subtle and previously undiscovered reactivity patterns of the azetidine ring.

Ring Expansion Reactions: The transformation of azetidines into larger, more complex heterocyclic systems is a promising area of research. Biocatalytic one-carbon ring expansion of aziridines to azetidines has been demonstrated, and similar strategies could be developed to expand the azetidine ring to pyrrolidines and other larger heterocycles. nih.gov Acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones has also been reported, showcasing the potential for strain-release-driven transformations.

Cycloaddition Reactions: The azetidine ring can participate in various cycloaddition reactions, providing access to novel polycyclic scaffolds. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition, is a well-established method for azetidine synthesis. Future work could explore the participation of azetidines in other types of cycloadditions, such as [3+2] and [4+2] reactions, to construct more complex and diverse molecular architectures.

C-H Functionalization: The direct functionalization of C-H bonds on the azetidine ring is a highly atom-economical and efficient strategy for introducing molecular complexity. The directing ability of the azetidine nitrogen can be harnessed to achieve regioselective ortho-C-H functionalization of aryl-substituted azetidines. This approach allows for the introduction of a wide range of substituents on the aromatic ring, leading to the synthesis of highly decorated azetidine derivatives.

Photoredox Catalysis: The unique electronic properties of the azetidine ring can be exploited in photoredox catalysis. The generation of tertiary benzylic radicals from 3-aryl-3-carboxylic acid azetidine precursors under photoredox conditions has been demonstrated. These radicals can then participate in various carbon-carbon bond-forming reactions, highlighting the potential of the azetidine ring to serve as a platform for radical-based transformations.